![molecular formula C25H22N2O2 B2575564 N-[2-(7-甲基-2-氧代-1H-喹啉-3-基)乙基]-4-苯基苯甲酰胺 CAS No. 851405-02-2](/img/no-structure.png)

N-[2-(7-甲基-2-氧代-1H-喹啉-3-基)乙基]-4-苯基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

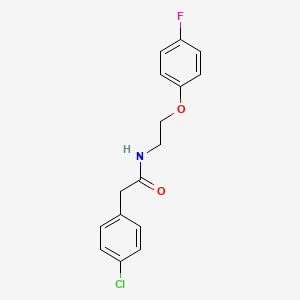

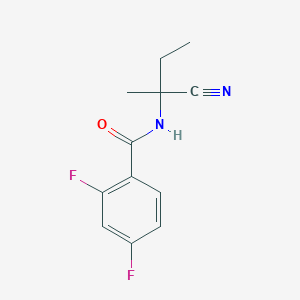

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide, also known as MEQ or NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

科学研究应用

Synthesis of Fused Heterocycles

The quinoline moiety present in the compound is a key structural feature in the synthesis of fused heterocycles . These heterocycles are significant due to their unique biological activities. The compound can be used as a precursor in the synthesis of four-membered to seven-membered heterocycles, which are valuable in drug research and development.

Antimicrobial Applications

Compounds with a quinoline backbone, similar to the one , have shown promising antimicrobial potential . This suggests that our compound could be explored for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.

Anti-Cancer Properties

Derivatives structurally similar to this compound have demonstrated cytotoxicity against certain cancer cell lines, such as the MCF-7 breast cancer cell line. This indicates a potential application in cancer research, particularly in the search for novel anti-cancer drugs.

Anti-Inflammatory and Analgesic Activities

Indole derivatives related to this compound have exhibited anti-inflammatory and analgesic activities . Therefore, it could be investigated for its potential use in developing treatments for conditions associated with inflammation and pain.

Antidepressant and Anti-Parkinson Activities

Some quinolin-2-ones, which share a similar structural framework, have shown potential antidepressant and anti-Parkinson activities . This compound could be valuable in neurological research, particularly in studying and treating mood disorders and Parkinson’s disease.

Antiparasitic and Antischistosomal Activity

The quinoline core is also known for its antiparasitic and antischistosomal activities . Research into this compound could lead to the development of new treatments for parasitic infections, including schistosomiasis.

Synthesis of Organic Fluorescent Dyes

Coumarin and quinolin-2-one derivatives are important classes of organic fluorescent dyes . The compound could be utilized in the synthesis of new fluorescent dyes with potential applications in biological imaging and diagnostics.

Drug Development and Pharmacological Studies

Given the diverse biological activities associated with quinoline derivatives, this compound could play a significant role in drug development and pharmacological studies . It could serve as a lead compound or a chemical scaffold for the synthesis of drugs with various therapeutic properties.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the reaction of 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, which is then reacted with 4-phenylbenzoyl chloride to yield the final product.", "Starting Materials": [ "7-methyl-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Dissolve 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g, 5.2 mmol) and 2-aminoethylphenol (0.8 g, 7.8 mmol) in DMF (10 mL) and add Et3N (1.5 mL, 10.4 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and acidify with 1 M HCl to pH 2. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over Na2SO4. Concentrate the solution under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate in DMF (10 mL) and add NaHCO3 (1.0 g, 12 mmol) and 4-phenylbenzoyl chloride (1.8 g, 7.8 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over Na2SO4 and concentrate the solution under reduced pressure. Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid.", "Step 5: Recrystallize the product from ethanol to obtain pure N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid." ] } | |

CAS 编号 |

851405-02-2 |

产品名称 |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |

分子式 |

C25H22N2O2 |

分子量 |

382.463 |

IUPAC 名称 |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |

InChI |

InChI=1S/C25H22N2O2/c1-17-7-8-21-16-22(25(29)27-23(21)15-17)13-14-26-24(28)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29) |

InChI 键 |

CYOJPLQQQGCUON-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)

![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2575496.png)

![1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride](/img/structure/B2575498.png)

amino]carbonyl}benzoic acid](/img/structure/B2575499.png)